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molecular formula C12H18BrN3 B1396817 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine CAS No. 960289-28-5

1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1396817
M. Wt: 284.2 g/mol
InChI Key: XQIUCBRCQFPZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101764B2

Procedure details

Mix 5-bromo-2-fluoro-pyridine (1.00 g, 5.68 mmol) and N,N-dimethyl-piperidin-4-yl-amine (1.50 g, 11.70 mmol) together and heat to 80° C. for 64 h. Partition the reaction between CH2Cl2 (5 mL) and 1N NaOH (8 mL). Collect the organic phase and extract the aqueous phase with additional CH2Cl2 (2×20 mL). Combine the organic solutions, then dry, filter, and concentrate. Purify the crude material by flash chromatography using an eluent of 5% MeOH (2N NH3)/CH2Cl2 to give 1.49 g (92%) of the title compound as a white solid. 1H NMR (CDCl3) δ 1.46 (dq, 2H, J=4.0, 11.8 Hz), 1.86 (br d, 2H, J=12.8 Hz), 2.26 (s, 6H), 2.32 (m, 1H), 2.80 (dt, 2H, J=2.7, 12.8 Hz), 4.23 (br d, 2H, J=13.2 Hz), 6.53 (d, 1H, J=8.9 Hz), 7.46 (dd, 1H, J=2.8, 9.0 Hz), 8.13 (d, 1H, J=2.6 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.[CH3:9][N:10]([CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[CH3:11]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:15]2[CH2:16][CH2:17][CH:12]([N:10]([CH3:11])[CH3:9])[CH2:13][CH2:14]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
1.5 g
Type
reactant
Smiles
CN(C)C1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Partition
CUSTOM
Type
CUSTOM
Details
the reaction between CH2Cl2 (5 mL) and 1N NaOH (8 mL)
CUSTOM
Type
CUSTOM
Details
Collect the organic phase
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with additional CH2Cl2 (2×20 mL)
CUSTOM
Type
CUSTOM
Details
Combine the organic solutions, then dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the crude material by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCC(CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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